Methylsulfonyldiphenylmethane
Description
Chemical Identity: Methylsulfonylmethane (MSM), also known as dimethyl sulfone (chemical formula: C₂H₆O₂S), is an organosulfur compound characterized by a sulfonyl group bonded to two methyl groups. It is a white crystalline solid with applications spanning dietary supplements, industrial solvents, and biomedical research .
Properties
IUPAC Name |
[methylsulfonyl(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZJLQFATOGURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfonyldiphenylmethane can be synthesized through several methods, including:
Oxidation of Sulfides: This method involves the oxidation of diphenylmethane sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate.
Aromatic Sulfonylation: This method involves the sulfonylation of diphenylmethane using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diphenylmethane derivatives.
Scientific Research Applications
Methylsulfonyldiphenylmethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylsulfonyldiphenylmethane involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Comparison of MSM with Selected Sulfur-Containing Compounds
Key Differentiators:
Oxidation State and Reactivity :
- MSM’s fully oxidized sulfonyl group (+6) makes it chemically stable and less reactive than DMSO (+4), which readily penetrates biological membranes .
- DMS (-2 oxidation state) is highly volatile and flammable, limiting its biomedical use .
Biomedical Utility: MSM’s anti-inflammatory properties and safety profile distinguish it from DMSO, which, despite its solvent utility, causes skin irritation and alters membrane permeability .
Industrial Applications :
- MSM’s thermal stability (up to 30°C in gas chromatography) contrasts with DMSO’s lower boiling point and hygroscopicity .
Research Findings and Limitations
- Safety Data Gaps : While MSM’s acute toxicity is low, long-term effects remain understudied compared to DMSO, which has well-documented toxicological profiles .
Notes on Evidence Limitations
The above analysis extrapolates from MSM’s properties and general sulfur chemistry. Further studies are needed to validate these comparisons experimentally.
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